molecular formula C15H33N6Si B12536723 CID 72745888

CID 72745888

Katalognummer: B12536723
Molekulargewicht: 325.55 g/mol
InChI-Schlüssel: VZWXVRFGXSCTIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier CID 72745888 is a chemical substance registered in the PubChem database

Vorbereitungsmethoden

The synthesis of CID 72745888 involves specific reaction conditions and routes. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and analysis of small molecules . The preparation of similar compounds often involves mechanical grinding methods under the action of catalysts such as manganese and magnesium metals . Industrial production methods may vary, but they typically involve large-scale chemical reactions and purification processes to ensure the compound’s purity and consistency.

Analyse Chemischer Reaktionen

CID 72745888 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Wissenschaftliche Forschungsanwendungen

CID 72745888 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials .

Wirkmechanismus

The mechanism of action of CID 72745888 involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

CID 72745888 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with similar functional groups or molecular frameworks. The uniqueness of this compound lies in its specific chemical structure and the particular reactions it undergoes .

Conclusion

This compound is a compound of significant interest in various fields of science and industry. Its unique chemical properties, diverse applications, and specific mechanism of action make it a valuable subject of study and utilization.

Eigenschaften

Molekularformel

C15H33N6Si

Molekulargewicht

325.55 g/mol

InChI

InChI=1S/C15H33N6Si/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H2,1-3H3

InChI-Schlüssel

VZWXVRFGXSCTIQ-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)[Si](N2CCN(CC2)C)N3CCN(CC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.